3,5-Dichlorobenzyl 4-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)piperidine-1-carboxylate
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Overview
Description
(3,5-dichlorophenyl)methyl 4-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]piperidine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a common structural motif in many pharmacologically active compounds, and a dichlorophenyl group, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dichlorophenyl)methyl 4-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Dichlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino Group: This can be done through nucleophilic substitution or addition reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(3,5-dichlorophenyl)methyl 4-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(3,5-dichlorophenyl)methyl 4-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,5-dichlorophenyl)methyl 4-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds with similar dichlorophenyl groups.
Piperidine Derivatives: Compounds with similar piperidine ring structures.
Uniqueness
(3,5-dichlorophenyl)methyl 4-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]piperidine-1-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of (3,5-dichlorophenyl)methyl 4-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]piperidine-1-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H30Cl2N2O4 |
---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
(3,5-dichlorophenyl)methyl 4-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H30Cl2N2O4/c1-21(2,3)29-19(26)24(4)8-5-15-6-9-25(10-7-15)20(27)28-14-16-11-17(22)13-18(23)12-16/h11-13,15H,5-10,14H2,1-4H3 |
InChI Key |
MFSKCZHIOBGWGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC1CCN(CC1)C(=O)OCC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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